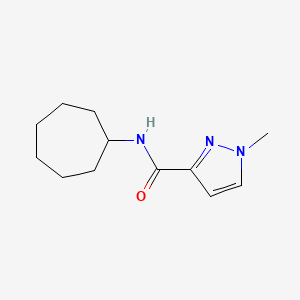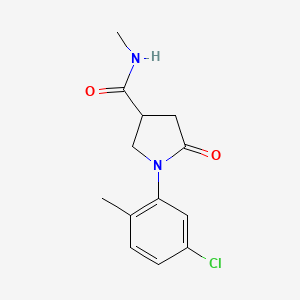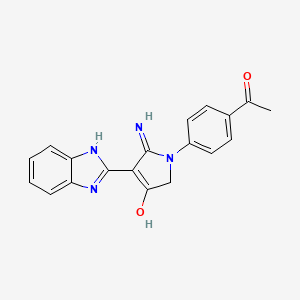
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide, commonly known as CIAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. CIAM belongs to the class of acrylamide derivatives and is primarily used as a research tool to understand the mechanism of action and physiological effects of various drugs.
作用機序
CIAM binds to the active site of enzymes, inhibiting their activity. It has been shown to bind to the peripheral anionic site of acetylcholinesterase and the catalytic site of carbonic anhydrase. CIAM also binds to the active site of butyrylcholinesterase, inhibiting its activity.
Biochemical and Physiological Effects:
CIAM has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. CIAM has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
CIAM has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it an excellent tool for investigating their mechanism of action. CIAM is also relatively stable and can be stored for extended periods without significant degradation. However, CIAM has some limitations for lab experiments. It is highly toxic and must be handled with care. CIAM is also relatively expensive, which may limit its use in some research settings.
将来の方向性
CIAM has several potential future directions in scientific research. It has shown promise as an anticancer agent and may be further investigated for this application. CIAM may also be used to investigate the mechanism of action of other drugs that interact with the enzymes it inhibits. Additionally, CIAM may be modified to improve its efficacy and reduce its toxicity for potential use in clinical settings.
In conclusion, CIAM is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It has been extensively used to investigate the mechanism of action and physiological effects of various drugs. CIAM has several advantages for lab experiments but also has some limitations. It has several potential future directions in scientific research, including its use as an anticancer agent and modification to reduce its toxicity for potential use in clinical settings.
合成法
CIAM can be synthesized through a multistep reaction involving the condensation of 2-chlorobenzaldehyde and 4-iodo-2-methylaniline followed by the addition of acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform.
科学的研究の応用
CIAM has been extensively used in scientific research to investigate the mechanism of action and physiological effects of various drugs. It has been reported to bind to the active site of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. CIAM has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO/c1-11-10-13(18)7-8-15(11)19-16(20)9-6-12-4-2-3-5-14(12)17/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNUSHYZZMNCJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)


![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)